

In-Depth Technical Guide: Biophysical Properties of TC-N 1752-d5

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-N 1752-d5 is the deuterated form of TC-N 1752, a potent voltage-gated sodium (NaV) channel inhibitor. Deuteration, the substitution of hydrogen with its isotope deuterium, is a common strategy in drug development to modify pharmacokinetic properties, such as metabolic stability, without significantly altering the core pharmacodynamic activity. This guide provides a comprehensive overview of the biophysical properties of the parent compound, TC-N 1752, its mechanism of action, and detailed experimental protocols relevant to its characterization.

Physicochemical Properties

The fundamental physicochemical properties of the parent compound, TC-N 1752, are crucial for understanding its behavior in biological systems.



Property	Value	Reference
Molecular Formula	C25H27F3N6O3	[1]
Molecular Weight	516.52 g/mol	[1]
CAS Number	1211866-85-1	
Purity	≥98% (HPLC)	[1]
Solubility	Soluble to 100 mM in DMSO and to 10 mM in 1eq. HCl	
Storage	Store at +4°C	

Mechanism of Action and Signaling Pathway

TC-N 1752 functions as a direct blocker of voltage-gated sodium channels. These channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons. By binding to the channel pore, TC-N 1752 inhibits the influx of sodium ions, thereby dampening neuronal excitability. This mechanism is central to its analgesic effects observed in preclinical pain models.

The primary signaling pathway is the direct inhibition of NaV channel function. Downstream effects are a consequence of reduced neuronal firing.



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Caption: Mechanism of action of TC-N 1752.



Quantitative Data: Inhibitory Activity

TC-N 1752 exhibits potent inhibitory activity against a range of human NaV channel subtypes. The half-maximal inhibitory concentrations (IC_{50}) are summarized below.

NaV Channel Subtype	IC50 (μM)	Reference
hNaV1.7	0.17	[1]
hNaV1.3	0.3	[1]
hNaV1.4	0.4	[1]
hNaV1.5	1.1	[1]
hNaV1.9	1.6	[1]

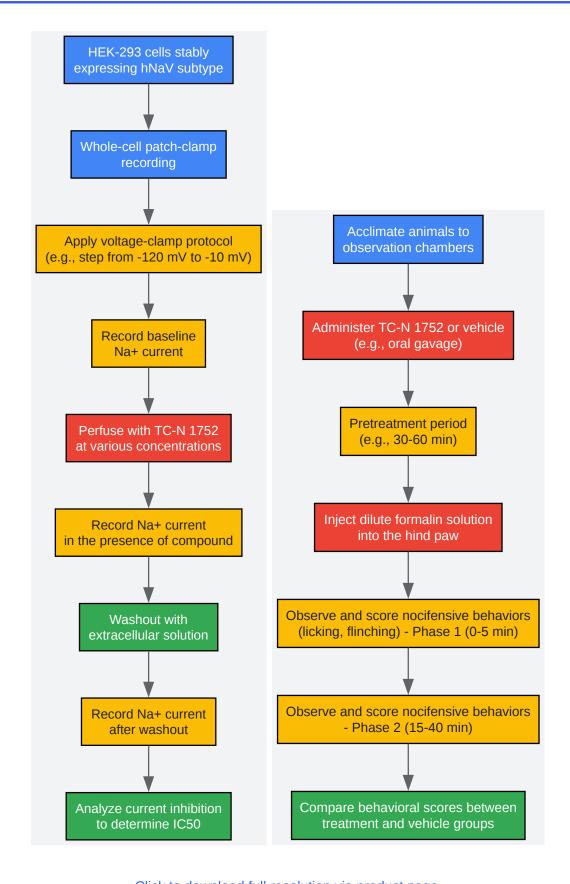
Experimental Protocols

Detailed methodologies for key experiments are provided below.

Electrophysiological Characterization of NaV Channel Inhibition

This protocol is adapted from studies characterizing NaV channel blockers in heterologous expression systems.[2]





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- 2. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Biophysical Properties of TC-N 1752-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562141#biophysical-properties-of-tc-n-1752-d5]

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